molecular formula C12H9BrFNO B2700943 5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one CAS No. 879893-58-0

5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one

Cat. No. B2700943
M. Wt: 282.112
InChI Key: XMVADDCJNTUGFH-UHFFFAOYSA-N
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Patent
US08399493B2

Procedure details

According to Scheme 1 Step 2: 1-(3-Fluorobenzyl)-5-bromopyridin-2(1H)-one was prepared from 5-bromopyridin-2(1H)-one (Example 1 Step 1) and 3-fluorobenzyl bromide according to the procedure described for Example 2 Step 1. The crude product washed with pentane/Et2O 50/50 to afford 1-(3-fluorobenzyl)-5-bromopyridin-2(1H)-one (10.7 mmol, 3.00 g, 62%) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[NH:6][CH:7]=1.[F:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=1)[CH2:13]Br>>[F:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=1)[CH2:13][N:6]1[CH:7]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]1=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(NC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(CBr)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The crude product washed with pentane/Et2O 50/50

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(CN2C(C=CC(=C2)Br)=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.7 mmol
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.